(1S,2S)-(-)-1,2-Diphenylethylenediamine: A Comprehensive Structural Guide
(1S,2S)-(-)-1,2-Diphenylethylenediamine: A Comprehensive Structural Guide
For Researchers, Scientists, and Drug Development Professionals
(1S,2S)-(-)-1,2-Diphenylethylenediamine, a chiral diamine, is a cornerstone in modern asymmetric synthesis. Its rigid C₂-symmetric scaffold has proven invaluable as a chiral ligand and auxiliary in a multitude of stereoselective transformations, most notably in asymmetric transfer hydrogenation and Michael additions. This technical guide provides an in-depth analysis of its structural properties, offering a valuable resource for researchers leveraging this critical molecule in catalyst design and drug development.
Core Structural and Physical Properties
(1S,2S)-(-)-1,2-Diphenylethylenediamine is a white to light yellow crystalline powder. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂ |
| Molecular Weight | 212.29 g/mol [1] |
| CAS Number | 29841-69-8[1] |
| Melting Point | 83-85 °C |
| Optical Rotation | [α]₂₀/D -102°, c = 1 in ethanol |
| Appearance | White to light yellow crystalline powder |
Crystallographic Data
The three-dimensional arrangement of atoms in (1S,2S)-(-)-1,2-Diphenylethylenediamine has been determined by single-crystal X-ray diffraction. The data presented here is based on the crystal structure of its enantiomer, (1R,2R)-(+)-1,2-Diphenylethylenediamine (CCDC 209946), as the bond lengths, bond angles, and the magnitude of torsion angles are identical.
Table 1: Selected Bond Lengths
| Atom 1 | Atom 2 | Bond Length (Å) |
| C1 | C2 | 1.525 |
| C1 | N1 | 1.470 |
| C2 | N2 | 1.471 |
| C1 | C3 | 1.512 |
| C2 | C9 | 1.511 |
Table 2: Selected Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| N1 | C1 | C2 | 110.8 |
| N2 | C2 | C1 | 110.7 |
| C3 | C1 | C2 | 113.4 |
| C9 | C2 | C1 | 113.5 |
| N1 | C1 | C3 | 111.1 |
| N2 | C2 | C9 | 111.0 |
Table 3: Selected Torsion Angles
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
| N1 | C1 | C2 | N2 | -68.5 |
| C3 | C1 | C2 | C9 | -63.9 |
| N1 | C1 | C2 | C9 | 171.3 |
| C3 | C1 | C2 | N2 | 176.3 |
Spectroscopic Data
Spectroscopic techniques are essential for the characterization and quality control of (1S,2S)-(-)-1,2-Diphenylethylenediamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
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δ 7.35 - 7.20 (m, 10H, Ar-H): The ten protons of the two phenyl rings appear as a complex multiplet in the aromatic region.
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δ 3.85 (s, 2H, CH-N): The two methine protons adjacent to the nitrogen atoms appear as a singlet.
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δ 1.85 (s, 4H, NH₂): The four protons of the two primary amine groups appear as a broad singlet. The chemical shift of these protons can vary with concentration and solvent.
¹³C NMR (100 MHz, CDCl₃):
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δ 143.5 (Ar-C): Quaternary aromatic carbons.
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δ 128.4 (Ar-CH): Aromatic methine carbons.
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δ 127.2 (Ar-CH): Aromatic methine carbons.
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δ 127.0 (Ar-CH): Aromatic methine carbons.
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δ 60.8 (CH-N): The two methine carbons bonded to the nitrogen atoms.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 4: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3280 | Medium, Broad | N-H stretch (primary amine) |
| 3060 - 3020 | Medium | C-H stretch (aromatic) |
| 2920 - 2850 | Medium | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | Medium to Strong | C=C stretch (aromatic ring) |
| 1590 | Medium | N-H bend (primary amine) |
| 750, 695 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry
Electron Ionization (EI) Mass Spectrum:
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Molecular Ion (M⁺): m/z = 212
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Base Peak: m/z = 106 ([C₆H₅CHNH₂]⁺) - This fragment arises from the characteristic benzylic cleavage.
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Other Key Fragments: m/z = 105 ([C₆H₅CH₂]⁺), m/z = 77 ([C₆H₅]⁺)
Experimental Protocols
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
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Sample Preparation: Dissolve approximately 10-20 mg of (1S,2S)-(-)-1,2-Diphenylethylenediamine in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
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Instrument: A 400 MHz (or higher field) NMR spectrometer.
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¹H NMR Acquisition Parameters:
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Pulse Program: Standard single-pulse sequence.
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Number of Scans: 16
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Relaxation Delay: 1.0 s
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Acquisition Time: 4.0 s
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Spectral Width: 16 ppm
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¹³C NMR Acquisition Parameters:
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Pulse Program: Proton-decoupled single-pulse sequence.
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Number of Scans: 1024
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Relaxation Delay: 2.0 s
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Acquisition Time: 1.5 s
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Spectral Width: 220 ppm
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Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional molecular structure.
Methodology:
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Crystal Growth: Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane). Slow evaporation of the solvent at room temperature is a common method for growing single crystals suitable for X-ray diffraction.
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Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.
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Data Collection:
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Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.
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Temperature: Data is typically collected at low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations.
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Data Collection Strategy: A series of frames are collected over a range of crystal orientations (e.g., using ω-scans).
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Structure Solution and Refinement:
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The collected diffraction data is processed to yield a set of structure factors.
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The structure is solved using direct methods or Patterson methods.
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The atomic positions and thermal parameters are refined using full-matrix least-squares on F².
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Signaling Pathways and Experimental Workflows
(1S,2S)-(-)-1,2-Diphenylethylenediamine is a key component in many catalytic systems. One of its most prominent applications is in the form of its N-tosylated derivative, (1S,2S)-TsDPEN, which serves as a chiral ligand in Ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines.
Catalytic Cycle of Asymmetric Transfer Hydrogenation
The following diagram illustrates the generally accepted catalytic cycle for the asymmetric transfer hydrogenation of a ketone using a Ru-(S,S)-TsDPEN catalyst.
Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Experimental Workflow for Catalyst Screening
The logical workflow for screening the efficacy of a (1S,2S)-DPEN-derived catalyst in an asymmetric reaction is depicted below.
